molecular formula C21H15NO2 B15093566 2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione

2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione

Cat. No.: B15093566
M. Wt: 313.3 g/mol
InChI Key: CVJCRESTDNBBME-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a heterocyclic scaffold widely studied in medicinal chemistry due to its pharmacological versatility. The compound features a biphenylmethyl substituent at the 2-position of the isoindoline-dione core, which introduces enhanced aromaticity and lipophilicity.

The biphenyl group likely enhances π-π stacking interactions with biological targets, making it relevant for drug design. Similar isoindoline-dione derivatives exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2-[(4-phenylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H15NO2/c23-20-18-8-4-5-9-19(18)21(24)22(20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

CVJCRESTDNBBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a role in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Key Compounds Compared :

2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6–8)

2-[4-(Methylthio)phenyl]isoindoline-1,3-dione

2-(14-((4'-(Tetradecyloxy)-[1,1'-biphenyl]-4-yl)oxy)tetradecyl)isoindoline-1,3-dione (Compound 12e)

Compound Substituent Type Biological Activity Key Findings
Target Compound Biphenylmethyl Not explicitly reported High lipophilicity; potential π-π interactions
Compound 4 4-Chlorophenyl acryloyl Cholinesterase inhibition Electron-withdrawing Cl may enhance enzyme binding
Compounds 6–8 Imidazole with electron-withdrawing groups Antimicrobial Electron-withdrawing groups improve efficacy
Compound in Methylthio Thalidomide-like activity Sulfur moiety may influence redox properties
Compound 12e Long alkyl-biphenyl ether Liquid crystalline properties Alkyl chains modulate phase behavior

Analysis :

  • Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., Cl in Compound 4, nitro groups in imidazole derivatives ) often show enhanced bioactivity due to increased electrophilicity and target binding . The biphenylmethyl group in the target compound is electronically neutral but may improve hydrophobic interactions.
  • Structural Rigidity : Unlike Compound 12e , which has flexible alkyl chains, the biphenylmethyl group introduces rigidity, favoring interactions with planar biological targets (e.g., enzyme active sites).

Physicochemical Properties

Property Target Compound Compound 4 Compound 12e
Molecular Weight (g/mol) ~318 (estimated) 349.8 747 (by MS)
Solubility Low in polar solvents Moderate (depends on acryloyl) Insoluble (long alkyl chains)
Thermal Stability High (aromatic rigidity) Moderate High (crystalline structure)

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione with high purity?

  • Methodology : Use palladium-catalyzed cross-coupling reactions to attach the biphenylmethyl group to the isoindoline-1,3-dione core. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final crystallization in ethanol or acetonitrile ensures high purity (>98%), as validated by HPLC (C18 column, methanol/water mobile phase) .
  • Critical Parameters : Monitor reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) to avoid side products like unsubstituted isoindoline-dione derivatives .

Q. How can structural confirmation of the synthesized compound be achieved?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry, bond angles, and crystallographic packing. For rapid analysis, use FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.3 ppm, biphenyl-CH₂ at δ 4.5–5.0 ppm) .
  • Validation : Compare experimental SCXRD data (e.g., R factor <0.05) with computational models (DFT-optimized structures) to resolve ambiguities in stereochemistry .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

  • Protocol : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) as the mobile phase to detect degradation products (e.g., hydrolyzed isoindoline-dione) .
  • Data Interpretation : Quantify impurities using peak area normalization; stability is acceptable if total impurities remain <1% .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Approach : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict reactivity hotspots for functionalization (e.g., introducing electron-withdrawing groups at the biphenyl moiety to modulate binding affinity) .
  • Validation : Correlate computed parameters (e.g., Mulliken charges) with experimental bioassay results (e.g., IC₅₀ values for enzyme inhibition) .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

  • Case Study : If DFT predicts nucleophilic attack at the isoindoline-dione carbonyl but experiments show no reaction, re-evaluate solvent effects (implicit vs. explicit solvation models) or transition-state barriers using climbing-image nudged elastic band (CI-NEB) calculations .
  • Experimental Cross-Check : Use kinetic isotope effects (KIEs) or Hammett plots to validate mechanistic pathways .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

  • Process Design : Implement continuous-flow reactors with in-line IR monitoring to optimize residence time and minimize byproducts. Use membrane separation (e.g., nanofiltration) for efficient catalyst recovery .
  • Statistical Optimization : Apply a Box-Behnken factorial design to optimize variables (temperature, catalyst concentration, flow rate), reducing trial runs by 70% .

Q. What in vitro assays are recommended for evaluating pharmacological potential?

  • Screening Pipeline :

Antimicrobial Activity : Broth microdilution (MIC ≤16 µg/mL against S. aureus) .

CNS Activity : Radioligand binding assays for GABAₐ or NMDA receptors .

Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM for selectivity index >6) .

  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate bioactivity with predicted target binding modes .

Q. How can AI/ML accelerate the discovery of novel applications in materials science?

  • Workflow : Train neural networks on datasets of isoindoline-dione derivatives (e.g., thermal stability, solubility) to predict polymer compatibility. Validate with differential scanning calorimetry (DSC) for glass transition temperature (Tg) .
  • Case Study : AI-predicted blends with polyimide matrices showed 20% higher tensile strength in experimental tests .

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